molecular formula C17H21NO4 B1681570 Scopolamine CAS No. 51-34-3

Scopolamine

Cat. No.: B1681570
CAS No.: 51-34-3
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-XSZHVHBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Scopolamine, also known as hyoscine, is a tropane alkaloid that structurally mimics the natural neurotransmitter acetylcholine . Its primary targets are the muscarinic acetylcholine receptors (mAChRs) located in the central nervous system and throughout the body .

Mode of Action

This compound acts as an antagonist to mAChRs, effectively blocking the action of acetylcholine . This interaction results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It inhibits cholinergic-mediated glutamate release in hippocampal neurons, which assist in depolarization, potentiation of action potential, and synaptic suppression .

Biochemical Pathways

This compound’s interaction with mAChRs affects various biochemical pathways. For instance, it can instigate Ca2±induced redox imbalance, inflammation, and cell-death pathways leading to memory impairment . It also promotes phospholipase C activity, leading to the release of inositol trisphosphate (IP3), which then triggers calcium ion release into the cytosol .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact its bioavailability. It has a bioavailability of 20-40% . It is metabolized in the liver by CYP3A4 and excreted through the kidneys . The half-life of this compound is greater with subcutaneous administration at 213 minutes . Following the removal of the transdermal patch system, this compound plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours .

Result of Action

At the molecular level, this compound’s action results in a variety of effects. It can cause blurred vision if applied directly to the eye . At the cellular level, this compound has been found to inhibit the migration of lung cancer cells , potentially reducing the likelihood of metastasis . It also has a significant effect on various cellular functions in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity and daily exposure to light have a major impact on this compound production and plant development . Nitrogen supply is also an important regulating variable that can be applied in a targeted manner for influencing this compound and biomass production .

Biochemical Analysis

Biochemical Properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It is more potent than hyoscyamine as a mydriatic and suppressant of salivation, shows weaker spasmolytic effects, and possesses central depressing effects at low therapeutic doses .

Cellular Effects

This compound has been shown to induce cognitive disability in Alzheimer’s disease models, with its effects mediated through different signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and downstream intermediates including protein-kinase-B (Akt), glycogen-synthase-kinase-3β (GSK-3β), cAMP-response-element-binding-protein (CREB), brain-derived-neurotrophic factor (BDNF), and tropomyosin-related-kinase receptor-B (TrKB) .

Molecular Mechanism

This compound’s mechanism of action involves binding to muscarinic acetylcholine receptors as an antagonist, thereby inhibiting the parasympathetic nervous system . This leads to a decrease in activities such as salivation and lacrimation, which are controlled by the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that this compound’s bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism .

Dosage Effects in Animal Models

It is known that this compound can induce cognitive disability in Alzheimer’s disease models .

Metabolic Pathways

It is known, however, that this compound undergoes first-pass metabolism .

Transport and Distribution

It is known, however, that this compound glucoside was found in stem tissue, which is likely the form of transported this compound .

Subcellular Localization

It is known that this compound acts at the level of muscarinic acetylcholine receptors, which are G protein-coupled receptors located in the cell membrane .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidative demethylation products.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted this compound derivatives with modified pharmacological properties.

Scientific Research Applications

Properties

CAS No.

51-34-3

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1

InChI Key

STECJAGHUSJQJN-XSZHVHBUSA-N

impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Isomeric SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Appearance

Solid powder

Color/Form

Viscous liquid

melting_point

59 °C
White powder;  mp: about 80 °C;  specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

51-34-3

physical_description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

solubility

1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno

vapor_pressure

7.18X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine
Reactant of Route 2
Scopolamine
Reactant of Route 3
Reactant of Route 3
Scopolamine
Reactant of Route 4
Scopolamine
Reactant of Route 5
Scopolamine
Reactant of Route 6
Reactant of Route 6
Scopolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.